The synthesis of LONG R3 Insulin-like Growth Factor I involves a patented expression system utilizing Escherichia coli. The process begins with the introduction of the gene encoding the modified insulin-like growth factor into bacterial cells. Following expression, the peptide accumulates in inclusion bodies within the bacteria.
LONG R3 Insulin-like Growth Factor I consists of 83 amino acids with a molecular mass of approximately 9,110 Da. The structural modifications include:
These modifications contribute to its reduced affinity for insulin-like growth factor binding proteins, enhancing its bioavailability .
LONG R3 Insulin-like Growth Factor I is primarily involved in signaling pathways that promote cell growth and survival. Its chemical reactions are characterized by binding to the type I insulin-like growth factor receptor (IGF-IR), leading to activation of downstream signaling cascades such as the phosphoinositide 3-kinase/Akt pathway.
LONG R3 Insulin-like Growth Factor I exerts its effects primarily through interaction with the type I insulin-like growth factor receptor. This interaction triggers several intracellular signaling pathways that promote cell proliferation and survival.
LONG R3 Insulin-like Growth Factor I is widely used in scientific research and biopharmaceutical applications due to its potent biological activity.
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0